(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline and pyridine moiety linked through a methanone group, with a pyrrolidine ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2-(pyridin-2-yl)quinoline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce the corresponding alcohols .
Scientific Research Applications
(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)quinolin-4-yl)(pyrrolidin-1-yl)methanone: Unique due to its specific combination of pyridine, quinoline, and pyrrolidine moieties.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Quinolinyl-pyrazoles: Explored for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound for research and development .
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2-pyridin-2-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17N3O/c23-19(22-11-5-6-12-22)15-13-18(17-9-3-4-10-20-17)21-16-8-2-1-7-14(15)16/h1-4,7-10,13H,5-6,11-12H2 |
InChI Key |
ORKBWZSJZVZRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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